4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Vue d'ensemble

Description

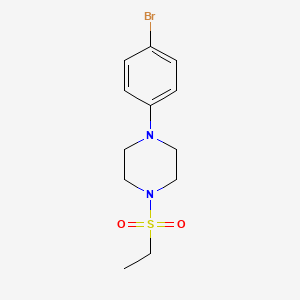

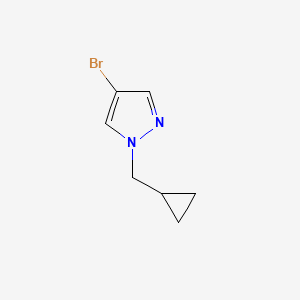

“4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1563530-25-5 . It has a molecular weight of 201.07 . The IUPAC name for this compound is 4-bromo-1-cyclopropyl-3-methyl-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 4th position with a bromine atom and at the 1st position with a cyclopropylmethyl group .Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” are not available, related compounds such as pinacol boronic esters have been used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole” is a liquid at room temperature .Applications De Recherche Scientifique

Organic Synthesis

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of structurally various bromomethyl cyclopropane .

- Method : The synthesis involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The products are obtained in excellent yields within about 3 seconds .

- Results : All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Antifungal Research

- Field : Medical and Biological Research

- Application : The compound is being investigated for its antifungal properties against Candida albicans, an opportunistic fungal pathogen .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes of this research were not specified in the source .

Synthesis of α-Bromo Carbonyl Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of α-bromo carbonyl derivatives .

- Method : The synthesis involves the bromination of ketones using molecular bromine . The yields of these halogenations have long been valued as useful synthetic intermediates .

- Results : The structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of biologically active compounds . The cyclopropyl group is influential in biological systems .

- Method : The synthesis involves the condensation reaction of an aldehyde and malononitrile . Then bromination of this product with bromine was done, and finally, intramolecular nucleophilic attack of a carbon atom to the other carbon-containing bromine atom produces penta-substituted cyclopropane .

- Results : The structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Synthesis of α-Bromo Carbonyl Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of α-bromo carbonyl derivatives .

- Method : The synthesis involves the bromination of ketones using molecular bromine . The yields of these halogenations have long been valued as useful synthetic intermediates .

- Results : The structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of biologically active compounds . The cyclopropyl group is influential in biological systems .

- Method : The synthesis involves the condensation reaction of an aldehyde and malononitrile . Then bromination of this product with bromine was done, and finally, intramolecular nucleophilic attack of a carbon atom to the other carbon-containing bromine atom produces penta-substituted cyclopropane .

- Results : The structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAEYSYYWYJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679764 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

CAS RN |

1216152-26-9 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.